molecular formula C11H9NO3S B2580347 5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1510664-05-7

5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B2580347
CAS RN: 1510664-05-7
M. Wt: 235.26
InChI Key: YUCZXHCAVHWMTL-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It’s used as a reagent in the acylation of phenols and amines . It’s also used for the fluorometric determination of oxidative enzymes .


Synthesis Analysis

5-(4-Hydroxyphenyl)hydantoin, an important intermediate in the production of d-2-(4-hydroxyphenyl)glycine, was synthesized by employing a new amidoalkylation reaction of phenol with glyoxylic acid and urea under acidic conditions .


Molecular Structure Analysis

The molecular formula for 5-(4-Hydroxyphenyl)pentanoic acid is C11H14O3. Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .


Chemical Reactions Analysis

The synthesis of 5-(4-Hydroxyphenyl)hydantoin involves a reaction of phenol with glyoxylic acid and urea under acidic conditions . The reaction mechanism was examined using possible intermediates glyoxylurea, allantoin, and β-hydroxymandelic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its structure. For example, 4-Hydroxyphenylacetic acid is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .

Scientific Research Applications

Drug Delivery Systems

The compound shows potential in the development of hydrogel-based drug delivery systems . Hydrogels are networks of crosslinked polymers capable of holding significant amounts of water, making them ideal for controlled drug release . The incorporation of “EN300-7355436” into hydrogels could enhance their biocompatibility and effectiveness in delivering therapeutic agents.

Tissue Engineering

In the field of tissue engineering , “EN300-7355436” may be used to create scaffolds that support cell growth and tissue formation . These scaffolds can mimic the extracellular matrix, providing a conducive environment for cell proliferation and differentiation.

Antimycotic Applications

“EN300-7355436” has shown promising antimycotic activity . It can be formulated into nanosponge hydrogels to control skin fungal ailments, offering an alternative to traditional antifungal treatments .

Biomedical Implants

The compound’s properties could be leveraged in the creation of biomedical implants . Its biocompatibility and stability make it suitable for long-term implantation without adverse reactions .

Gene Therapy

In gene therapy , “EN300-7355436” could be used to encapsulate genetic material like plasmid DNA, siRNA, or mRNA within hydrogels, protecting them from degradation and allowing for controlled release .

Antioxidant and Hypolipidemic Activities

There is potential for “EN300-7355436” to exhibit antioxidant and hypolipidemic activities . Derivatives of this compound have been shown to decrease triglycerides and total cholesterol in hyperlipidemic rats, suggesting its use in managing cardiovascular diseases .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a substance. For example, the safety data sheet for propionic acid indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-6-12-9(11(14)15)10(16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCZXHCAVHWMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

CAS RN

1510664-05-7
Record name 5-(4-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
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